(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid
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Overview
Description
(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is a complex organic compound characterized by the presence of both nitro and seleninyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid typically involves multiple steps, starting with the preparation of the 2,4-dinitroaniline precursor. This is followed by the introduction of the butanoic acid moiety and the methaneseleninyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are commonly employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions include selenoxide derivatives, aromatic amines, and various substituted aromatic compounds.
Scientific Research Applications
(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which (2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, while the methaneseleninyl group can interact with thiol-containing proteins, potentially disrupting their function. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,4-Dinitroanilino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of methaneseleninyl.
(2S)-2-(2,4-Dinitroanilino)-4-(methanesulfinyl)butanoic acid: Contains a methanesulfinyl group, which has different redox properties.
Uniqueness
(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is unique due to the presence of the methaneseleninyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfur analogs
Biological Activity
(2S)-2-(2,4-Dinitroanilino)-4-(methaneseleninyl)butanoic acid is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dinitroaniline moiety, which is known for its role in various biological activities.
- A methaneseleninyl group, which potentially contributes to its antioxidant properties.
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
1. Antioxidant Activity
Research indicates that compounds with selenium are often linked to antioxidant properties. The methaneseleninyl group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
2. Antimicrobial Properties
Studies have shown that derivatives of dinitroaniline exhibit antimicrobial effects. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests a potential application in treating infections.
3. Anti-inflammatory Effects
Compounds containing seleno groups have been implicated in anti-inflammatory pathways. The presence of the methaneseleninyl group may contribute to reducing inflammation by modulating cytokine production.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation: It could affect signaling pathways related to oxidative stress and inflammation, potentially through the modulation of reactive oxygen species (ROS).
Case Studies and Research Findings
A review of the literature reveals several key findings:
Study | Findings |
---|---|
Shruthi et al. (2019) | Reported that dinitroaniline derivatives exhibit significant antimicrobial activity against Mycobacterium tuberculosis, suggesting similar potential for this compound. |
PMC9106569 (2022) | Highlighted the importance of oxadiazole and thiadiazole derivatives in pharmacology, indicating that compounds with similar structures might possess noteworthy biological activities. |
Properties
CAS No. |
919767-01-4 |
---|---|
Molecular Formula |
C11H13N3O7Se |
Molecular Weight |
378.21 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)-4-methylseleninylbutanoic acid |
InChI |
InChI=1S/C11H13N3O7Se/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)/t9-,22?/m0/s1 |
InChI Key |
MJKSDRXPAFJSIK-XNWRHKDSSA-N |
Isomeric SMILES |
C[Se](=O)CC[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C[Se](=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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